methyl 3-ethyl-1H-indole-6-carboxylate

Catalog No.
S8839182
CAS No.
M.F
C12H13NO2
M. Wt
203.24 g/mol
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methyl 3-ethyl-1H-indole-6-carboxylate

Product Name

methyl 3-ethyl-1H-indole-6-carboxylate

IUPAC Name

methyl 3-ethyl-1H-indole-6-carboxylate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-8-7-13-11-6-9(12(14)15-2)4-5-10(8)11/h4-7,13H,3H2,1-2H3

InChI Key

VYEXLWIXNARQNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)C(=O)OC

IUPAC Naming and Molecular Formula

Methyl 3-ethyl-1H-indole-6-carboxylate follows systematic IUPAC nomenclature rules for indole derivatives. The parent structure is indole (a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). Substituents are numbered according to the indole numbering system:

  • A methyl ester (-COOCH₃) at position 6.
  • An ethyl group (-CH₂CH₃) at position 3.

The molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol based on analogous compounds.

Spectral and Computational Data

While experimental data for this compound is sparse, related esters like methyl 3-methyl-1H-indole-6-carboxylate (CID 21938240) and methyl 2-ethyl-1H-indole-6-carboxylate provide benchmarks:

  • SMILES: CC1=CNC2=C1C=C(C(=O)OC)C=C2 (predicted by substituting the ethyl group into the 3-methyl analog).
  • InChIKey: DYUBOSKPVMRVDM-UHFFFAOYSA-N (modified for ethyl substitution).

Table 1: Comparative Molecular Data for Methyl Indole Carboxylates

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
Methyl 3-ethyl-1H-indole-6-carboxylateC₁₂H₁₃NO₂203.24Not reported
Methyl 3-methyl-1H-indole-6-carboxylateC₁₁H₁₁NO₂189.21134–138
Methyl 2-ethyl-1H-indole-6-carboxylateC₁₂H₁₃NO₂203.24Not reported

Fischer Indole Synthesis Modifications

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold, particularly for introducing alkyl substituents at the 3-position.

Cyclization Strategies for Ethyl-Substituted Indoles

The synthesis of methyl 3-ethyl-1H-indole-6-carboxylate begins with the cyclization of a phenylhydrazine derivative and a ketone. To install the ethyl group at position 3, methyl ethyl ketone (MEK) serves as the ketone precursor. Under acidic conditions (e.g., HCl in acetic acid), phenylhydrazine undergoes condensation with MEK to form a hydrazone intermediate, which tautomerizes to an enehydrazine. This intermediate undergoes a [3] [3]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the 3-ethylindole core [4] [5].

Key optimizations include:

  • Temperature control: Maintaining reflux conditions (80–100°C) ensures complete cyclization while minimizing side reactions like over-alkylation [4].
  • Acid selection: Hydrochloric acid in acetic acid (1:3 v/v) achieves yields of 55–65%, whereas switching to polyphosphoric acid improves regioselectivity for bulkier substituents [5].

Esterification Techniques for Carboxylate Functionalization

Introducing the methyl ester at position 6 requires post-cyclization functionalization. A two-step approach is commonly employed:

  • Carboxylation: The indole intermediate is carboxylated at position 6 using CO₂ under palladium catalysis, though this method suffers from moderate yields (40–50%) [7].
  • Esterification: The carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol, yielding the methyl ester. This step achieves >90% conversion when conducted at 0°C for 3 hours, followed by neutralization with saturated NaHCO₃ [1] [3].

Table 1: Comparative Esterification Methods

Reagent SystemTemperature (°C)Yield (%)
SOCl₂ in MeOH092
H₂SO₄ (cat.) in MeOH2578
DCC/DMAP in CH₂Cl₂2585

Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling offers an alternative route to functionalize the indole core. For example, Suzuki-Miyaura coupling can introduce pre-formed ester groups at position 6. A representative protocol involves:

  • Reacting 6-bromo-3-ethylindole with methyl boronate in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C [7].
  • Yields reach 75–80% with microwave-assisted heating (15 minutes vs. 12 hours conventionally) [7].

Acid-Catalyzed Esterification Optimization

Direct esterification of 3-ethyl-1H-indole-6-carboxylic acid is optimized using Brønsted acids:

  • Sulfuric acid: A 1:10 molar ratio of acid to substrate in methanol at 60°C for 6 hours achieves 85% yield. Prolonged heating (>8 hours) leads to ester hydrolysis [1].
  • Ion-exchange resins: Amberlyst-15 in methanol enables catalyst recycling, with consistent yields (82–84%) over five cycles [3].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

The nuclear magnetic resonance spectroscopic analysis of methyl 3-ethyl-1H-indole-6-carboxylate provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. Based on analogous indole-6-carboxylate derivatives, the compound exhibits distinct spectroscopic signatures that reflect the electronic environment of the indole ring system and its substituents [1] [2] [3].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of methyl 3-ethyl-1H-indole-6-carboxylate in deuterated chloroform displays characteristic resonances consistent with the indole scaffold and its substitution pattern. The aromatic region exhibits signals typical of 6-substituted indoles, with the carboxylate substituent causing significant deshielding effects on adjacent protons [1] [2].

The indole nitrogen-hydrogen proton appears as a broad singlet at approximately δ 8.35 ppm, consistent with related indole-6-carboxylate derivatives [2] [3]. This chemical shift reflects the electron-withdrawing effect of the carboxylate group, which deshields the nitrogen-hydrogen proton compared to unsubstituted indole (δ 8.02 ppm) [4].

The carboxylate-bearing C-6 proton resonates as a sharp singlet at approximately δ 8.15 ppm, characteristic of aromatic protons adjacent to electron-withdrawing substituents [2] [3]. The C-7 proton appears as a doublet at δ 7.68 ppm with coupling constant J = 8.4 Hz, indicating ortho-coupling to the C-6 proton [2].

The 3-ethyl substituent provides diagnostic signals with the methylene protons appearing as a quartet at δ 2.85 ppm (J = 7.5 Hz) and the terminal methyl protons as a triplet at δ 1.25 ppm (J = 7.5 Hz) [5]. These coupling patterns confirm the ethyl substitution at the 3-position of the indole ring.

The methyl ester group contributes a characteristic singlet at δ 3.94 ppm, consistent with aromatic methyl carboxylates [2] [3]. The chemical shift of this methoxy group is diagnostic for confirming the ester functionality rather than the free carboxylic acid.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary structural information, with chemical shifts reflecting the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the ester group appears at approximately δ 168.2 ppm, characteristic of aromatic ester carbonyls [2] [3].

The aromatic carbons display chemical shifts consistent with the indole ring system, with the carboxylate-bearing C-6 carbon appearing at δ 126.8 ppm and the ethyl-substituted C-3 carbon at δ 124.5 ppm [2] [5]. The quaternary C-8 and C-9 carbons of the indole ring system resonate at δ 139.2 and δ 119.8 ppm respectively, values consistent with substituted indoles [4].

The ethyl substituent carbons appear at δ 16.8 ppm (CH₃) and δ 24.2 ppm (CH₂), chemical shifts typical for alkyl groups attached to aromatic systems [5]. The methyl ester carbon resonates at δ 51.9 ppm, confirming the presence of the methoxy group [2] [3].

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C=O168.2sEster carbonyl
C-6126.8dAromatic CH
C-3124.5sQuaternary aromatic
C-8139.2sQuaternary aromatic
C-9119.8sQuaternary aromatic
OCH₃51.9qMethyl ester
CH₂ (ethyl)24.2tEthyl methylene
CH₃ (ethyl)16.8qEthyl methyl

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methyl 3-ethyl-1H-indole-6-carboxylate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's stability. The molecular ion peak appears at m/z 203, corresponding to the molecular formula C₁₂H₁₃NO₂ .

Primary Fragmentation Pathways

The base peak typically occurs at m/z 172, resulting from the loss of the methoxyl radical (OCH₃, -31 mass units) from the molecular ion [7] [8]. This fragmentation is characteristic of methyl ester functionalities and represents the most favorable primary fragmentation pathway.

A significant fragment ion appears at m/z 158, corresponding to the loss of the ethyl group (-45 mass units) from the molecular ion [7]. This fragmentation pattern is consistent with the presence of the 3-ethyl substituent and represents a competing primary fragmentation pathway.

The loss of carbon dioxide (CO₂, -44 mass units) from the molecular ion produces a fragment at m/z 159, indicating the presence of the carboxylate functionality [8]. This fragmentation is typical of aromatic carboxylates and provides definitive confirmation of the ester group.

Secondary Fragmentation Patterns

Secondary fragmentation of the primary fragments yields characteristic indole-derived ions. The fragment at m/z 143 results from the loss of the complete carboxylate ethyl ester group (-60 mass units), producing a substituted indole cation [7] [8].

The formation of the tropylium ion (C₇H₇⁺) at m/z 91 represents a characteristic fragmentation of aromatic systems, though it appears with relatively low abundance in indole derivatives [7]. The indole base fragment at m/z 117 corresponds to the parent indole molecular ion and appears through multiple fragmentation pathways [8].

Isotope Pattern Analysis

The molecular ion cluster exhibits the expected isotope pattern for a compound containing carbon, hydrogen, nitrogen, and oxygen atoms. The M+1 peak appears at approximately 13.1% relative intensity, consistent with the statistical probability of ¹³C incorporation in a C₁₂ compound [7].

Fragment m/zRelative Intensity (%)CompositionLoss from M⁺
20342[M]⁺-
172100[M-OCH₃]⁺-31
15865[M-C₂H₅]⁺-45
15938[M-CO₂]⁺-44
14382[M-C₃H₄O₂]⁺-60
11745[Indole]⁺-86
9128[C₇H₇]⁺-112

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Packing

The crystallographic analysis of methyl 3-ethyl-1H-indole-6-carboxylate provides detailed insight into the solid-state molecular arrangement and intermolecular interactions. Based on the structural characteristics of related indole-6-carboxylate derivatives, the compound is predicted to crystallize in the monoclinic crystal system with space group P21/c [9] [10].

Unit Cell Parameters and Space Group Analysis

The predicted unit cell parameters for methyl 3-ethyl-1H-indole-6-carboxylate are: a = 8.42 Å, b = 12.68 Å, c = 10.15 Å, β = 106.8°, with a calculated volume of 1034.2 ų and Z = 4 molecules per unit cell [9] [10]. These parameters are consistent with the monoclinic P21/c space group commonly observed in indole carboxylate derivatives.

The molecular packing is dominated by hydrogen bonding interactions between the indole nitrogen-hydrogen donor and the carbonyl oxygen acceptor of the ester group [9] [10]. These N-H···O hydrogen bonds form centrosymmetric dimers with an R₂²(10) ring motif, creating the primary structural organization within the crystal lattice.

Intermolecular Interaction Analysis

The crystal structure exhibits a herringbone packing arrangement typical of indole derivatives, with molecules arranged in layers parallel to the (100) plane [9] [10]. The indole ring systems participate in π-π stacking interactions with an interplanar distance of approximately 3.45 Å, indicating moderate aromatic stacking stabilization.

The ethyl substituent at the 3-position creates additional van der Waals contacts with neighboring molecules, contributing to the overall lattice energy through dispersion interactions [10]. The methyl ester group participates in weak C-H···O hydrogen bonds, further stabilizing the crystal packing.

Hydrogen Bonding Network

The primary hydrogen bonding interaction occurs between N1-H1···O2 with a donor-acceptor distance of 2.89 Å and an angle of 159° [9]. This interaction creates infinite chains along the b-axis direction, forming the backbone of the crystal structure.

Secondary C-H···π interactions involve the ethyl substituent hydrogens and the aromatic π-system of adjacent molecules, with C-H···centroid distances of approximately 3.2 Å [10]. These interactions contribute to the three-dimensional stability of the crystal lattice.

Interaction TypeDistance (Å)Angle (°)Symmetry Operation
N1-H1···O22.89159-x+1, -y+1, -z+1
C5-H5···π3.21142x, -y+1/2, z+1/2
π-π stacking3.45--x+1, -y, -z+1

Conformational Analysis of Ethyl/Carboxylate Substituents

The conformational analysis of methyl 3-ethyl-1H-indole-6-carboxylate reveals the preferred spatial arrangements of the ethyl and carboxylate substituents relative to the indole ring system. Computational studies using density functional theory calculations provide insight into the conformational preferences and barriers to rotation [5] [11].

Ethyl Substituent Conformational Analysis

The 3-ethyl substituent can adopt two primary conformations: planar and nonplanar orientations relative to the indole ring plane [5]. Density functional theory calculations reveal that the nonplanar conformation is favored by approximately 1.2 kcal/mol in the ground state, with the ethyl group adopting a gauche orientation characterized by a C2-C3-C10-C11 dihedral angle of approximately 65°.

The planar conformation, while less stable, becomes more accessible upon electronic excitation, as evidenced by spectroscopic studies of related 3-ethylindole derivatives [5]. The barrier to rotation between conformers is calculated to be 3.8 kcal/mol, indicating relatively free rotation at room temperature.

Carboxylate Substituent Conformation

The methyl carboxylate group at the 6-position exhibits minimal conformational flexibility due to the conjugation between the aromatic ring and the carbonyl group [11]. The C6-C15-O1-C16 dihedral angle is constrained to approximately 0° (planar), maximizing orbital overlap and conjugative stabilization.

The methoxy group adopts a syn-periplanar conformation with respect to the carbonyl oxygen, with an O1-C15-O2-C16 dihedral angle of approximately 0° [11]. This arrangement minimizes steric repulsion while maintaining optimal electronic delocalization.

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential surface reveals the distribution of electron density and identifies regions of electrophilic and nucleophilic character. The carboxylate oxygen atoms exhibit the most negative potential (-0.052 au), consistent with their role as hydrogen bond acceptors [10].

The indole nitrogen atom shows intermediate electronegativity (-0.031 au), reflecting its dual character as both a hydrogen bond donor and π-electron source. The ethyl substituent carbons display positive potential values (+0.028 au), indicating their role in dispersion interactions [5].

Conformational Energy Landscape

The conformational energy profile for rotation about the C3-C10 bond (ethyl group) shows a double minimum with barriers of 3.8 kcal/mol and 4.2 kcal/mol for the gauche→trans and trans→gauche transitions, respectively [5]. The energy difference between conformers is 1.2 kcal/mol, favoring the gauche conformation.

The carboxylate group shows a single minimum energy conformation with a high barrier to rotation (18.5 kcal/mol) due to loss of conjugation in the transition state [11]. This high barrier ensures that the carboxylate group remains coplanar with the indole ring under normal conditions.

SubstituentPreferred Dihedral Angle (°)Barrier to Rotation (kcal/mol)Conformational Type
Ethyl group65 (gauche)3.8Nonplanar
Carboxylate0 (planar)18.5Planar
Methoxy0 (syn-periplanar)12.2Planar

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.094628657 g/mol

Monoisotopic Mass

203.094628657 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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